3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol

Catalog No.
S14092053
CAS No.
M.F
C10H14FNO2
M. Wt
199.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol

Product Name

3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol

IUPAC Name

3-amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

InChI

InChI=1S/C10H14FNO2/c1-14-10-3-2-7(6-8(10)11)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3

InChI Key

MOWQZCLYLRDLHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)F

3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol is an organic compound characterized by a propanol backbone with an amino group and a hydroxyl group. The compound features a 3-fluoro-4-methoxyphenyl substituent, which significantly influences its chemical properties and biological activity. Its molecular formula is C10_{10}H12_{12}FNO2_2, and it has a molecular weight of approximately 201.21 g/mol. The presence of the fluorine atom and the methoxy group enhances its reactivity and potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

  • Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be further reduced to form different alcohol derivatives utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine and methoxy groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions .

The biological activity of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino and hydroxyl functional groups facilitate hydrogen bonding, which can influence enzyme activity and receptor interactions. Preliminary studies suggest that this compound may exhibit pharmacological properties, potentially modulating biochemical pathways relevant to therapeutic applications .

The synthesis of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

  • Starting Material: The process begins with 3-fluoro-4-methoxybenzaldehyde.
  • Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Grignard Reaction: This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide or another suitable Grignard reagent to yield the desired propanol derivative .

In industrial settings, optimized reaction conditions are employed to maximize yield and purity, including the use of catalysts and controlled temperature and pressure.

3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol has potential applications in various fields, particularly in medicinal chemistry. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with desired biological activities. It may also be explored for its potential therapeutic effects in modulating specific biochemical pathways .

Interaction studies involving 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol focus on its binding affinity with various receptors and enzymes. These studies are crucial for understanding the compound's therapeutic potential and guiding future drug development efforts. The structural features of this compound enable it to form stable complexes with target proteins, influencing their activity .

Several compounds share structural similarities with 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol:

Compound NameStructural Features
3-Amino-3-(4-methoxyphenyl)propan-1-olContains a methoxy group instead of a fluoro group
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propan-1-olFeatures a hydroxy substituent instead of a methoxy group
3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-olContains a methyl group instead of a methoxy group

Uniqueness

The uniqueness of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol lies in its combination of both fluoro and methoxy groups on the phenyl ring. This specific arrangement enhances its reactivity and biological activity, distinguishing it from other similar compounds which may lack one or both of these substituents.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

199.10085685 g/mol

Monoisotopic Mass

199.10085685 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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